molecular formula C10H9K B14560707 potassium;but-2-ynylbenzene CAS No. 61947-98-6

potassium;but-2-ynylbenzene

Cat. No.: B14560707
CAS No.: 61947-98-6
M. Wt: 168.28 g/mol
InChI Key: WNLIBDIWXWCIJP-UHFFFAOYSA-N
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Description

Potassium;but-2-ynylbenzene is an organic compound that features a benzene ring substituted with a but-2-ynyl group and a potassium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;but-2-ynylbenzene typically involves the alkylation of benzene with a but-2-ynyl halide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the base. The general reaction scheme is as follows:

    Preparation of But-2-ynyl Halide: The but-2-ynyl halide is prepared by the halogenation of but-2-yne.

    Alkylation Reaction: Benzene is reacted with the but-2-ynyl halide in the presence of potassium tert-butoxide. The reaction is typically carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and stringent control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Potassium;but-2-ynylbenzene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can convert the triple bond in the but-2-ynyl group to a double or single bond.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation with sulfuric acid, and halogenation with halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Potassium;but-2-ynylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of potassium;but-2-ynylbenzene involves its interaction with various molecular targets. The but-2-ynyl group can participate in reactions that modify the electronic properties of the benzene ring, influencing its reactivity. The potassium ion can stabilize the negative charge developed during certain reactions, facilitating the formation of reaction intermediates.

Comparison with Similar Compounds

Similar Compounds

    But-2-ynylbenzene: Lacks the potassium ion but has similar structural features.

    Potassium;phenylacetylene: Contains a phenyl group substituted with an acetylene group and a potassium ion.

    Potassium;but-1-ynylbenzene: Similar structure but with the triple bond at a different position.

Uniqueness

Potassium;but-2-ynylbenzene is unique due to the presence of both a but-2-ynyl group and a potassium ion, which imparts distinct reactivity and stability compared to other similar compounds. This combination allows for unique applications and reactions that are not possible with other compounds.

Properties

CAS No.

61947-98-6

Molecular Formula

C10H9K

Molecular Weight

168.28 g/mol

IUPAC Name

potassium;but-2-ynylbenzene

InChI

InChI=1S/C10H9.K/c1-2-3-7-10-8-5-4-6-9-10;/h4-9H,1H3;/q-1;+1

InChI Key

WNLIBDIWXWCIJP-UHFFFAOYSA-N

Canonical SMILES

CC#C[CH-]C1=CC=CC=C1.[K+]

Origin of Product

United States

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